![molecular formula C12H12F5NO B14030271 (Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeraldehyde-O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C12H12F5NO and a molecular weight of 281.22 g/mol . It is also known by its IUPAC name, (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine . This compound is used primarily in proteomics research and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves the reaction of valeraldehyde with pentafluorophenylmethylhydroxylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: It can be reduced to form primary amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Valeraldehyde-O-pentafluorophenylmethyl-oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can then participate in various biochemical pathways. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparaison Avec Des Composés Similaires
Valeraldehyde-O-pentafluorophenylmethyl-oxime can be compared to other similar compounds such as:
- Propionaldehyde O-pentafluorophenylmethyl-oxime
- Acrolein O-pentafluorophenylmethyl-oxime
- Crotonaldehyde O-pentafluorophenylmethyl-oxime
These compounds share similar structural features but differ in the length of the aldehyde chain and the presence of additional functional groups. Valeraldehyde-O-pentafluorophenylmethyl-oxime is unique due to its specific combination of a pentafluorophenyl group and a valeraldehyde-derived oxime, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H12F5NO |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine |
InChI |
InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5- |
Clé InChI |
CQVUQQBKUBLHIZ-DVZOWYKESA-N |
SMILES isomérique |
CCCC/C=N\OCC1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canonique |
CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


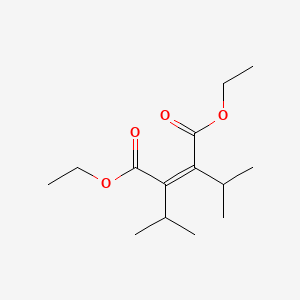
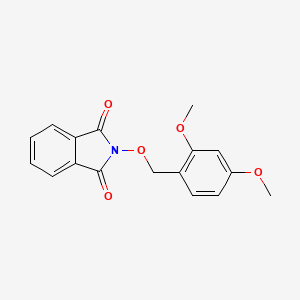
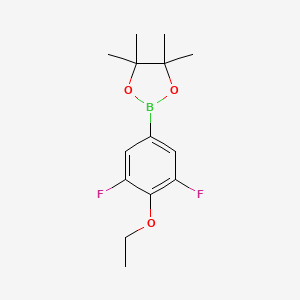
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
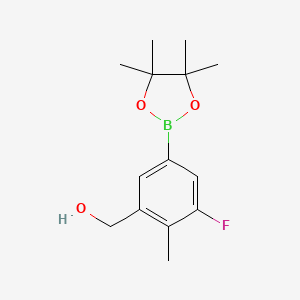
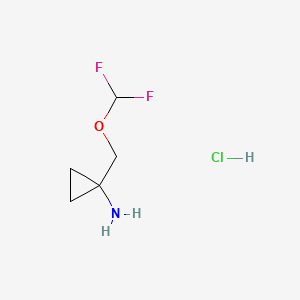
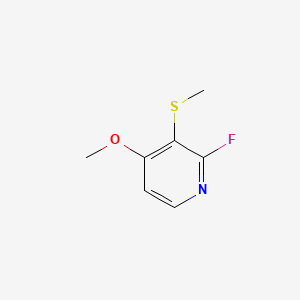

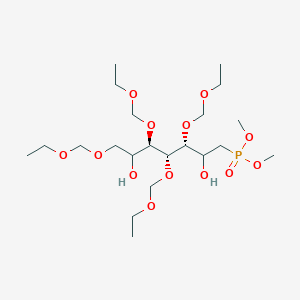
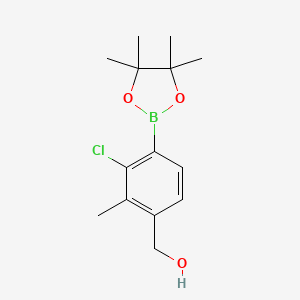
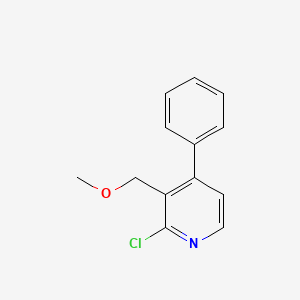
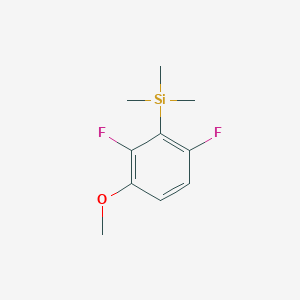
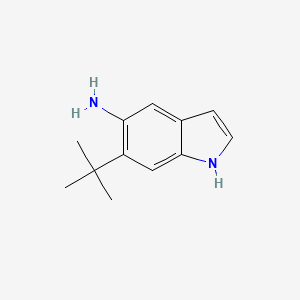
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
